molecular formula C23H21ClN2O6 B11501328 Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11501328
M. Wt: 456.9 g/mol
InChI Key: ZSWAHBHGUAMJBG-UHFFFAOYSA-N
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Description

Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the class of furobenzofurans This compound is characterized by its unique structure, which includes a furobenzofuran core substituted with amino, chloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its furobenzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN2O6

Molecular Weight

456.9 g/mol

IUPAC Name

diethyl 2,6-diamino-4-(3-chloro-4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C23H21ClN2O6/c1-4-29-22(27)16-12-9-14-17(18(21(26)31-14)23(28)30-5-2)15(19(12)32-20(16)25)11-7-6-10(3)13(24)8-11/h6-9H,4-5,25-26H2,1-3H3

InChI Key

ZSWAHBHGUAMJBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC)N)C4=CC(=C(C=C4)C)Cl)N

Origin of Product

United States

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